molecular formula C16H26N2O B3284089 3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol CAS No. 778568-73-3

3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol

Cat. No. B3284089
CAS RN: 778568-73-3
M. Wt: 262.39 g/mol
InChI Key: GWZXADJLASFFLZ-UHFFFAOYSA-N
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Description

“3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol” is a chemical compound with the CAS Number: 778568-73-3 . It has a molecular weight of 262.4 and its IUPAC name is 3-[(1-benzyl-4-piperidinyl)(methyl)amino]-1-propanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H26N2O/c1-17(10-5-13-19)16-8-11-18(12-9-16)14-15-6-3-2-4-7-15/h2-4,6-7,16,19H,5,8-14H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 262.4 and its IUPAC name is 3-[(1-benzyl-4-piperidinyl)(methyl)amino]-1-propanol . It is stored at room temperature and has a physical form of oil .

Scientific Research Applications

Synthesis and Biological Properties

This compound is involved in the synthesis of amino ketones and their subsequent reduction to amino alcohols, which have been found to possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Гюльнара Артаваздовна Геворгян et al., 2017). The conversion of these compounds through interaction with Grignard reagents further expands the range of biologically active substances derived from this chemical scaffold.

Dual Inhibitory Action on Cholinesterase and Monoamine Oxidase

Research on derivatives of 3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol has led to the identification of compounds acting as dual inhibitors of cholinesterase and monoamine oxidase, highlighting potential therapeutic applications for neurodegenerative diseases (Oscar M. Bautista-Aguilera et al., 2014).

Anticancer Activity

The synthesis and evaluation of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives have revealed compounds with significant inhibitory activity against Src kinase, a protein associated with cancer progression. These findings suggest potential applications in developing anticancer therapies (Deepti Sharma et al., 2010).

Synthetic Methodologies

Studies have also focused on the synthesis of trans-3-amino-1-benzylpiperidin-4-ols via regio- and stereospecific aminolysis, demonstrating the versatility of this compound in synthetic organic chemistry and its potential as an intermediate for the development of antitumor agents (G. Grishina et al., 2017).

Light Stabilizer Applications

In the field of materials science, derivatives of 3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol have been synthesized as polymeric hindered amines light stabilizers, which are crucial for enhancing the longevity and performance of polymers exposed to UV radiation (Deng Yi, 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively.

properties

IUPAC Name

3-[(1-benzylpiperidin-4-yl)-methylamino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-17(10-5-13-19)16-8-11-18(12-9-16)14-15-6-3-2-4-7-15/h2-4,6-7,16,19H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZXADJLASFFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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